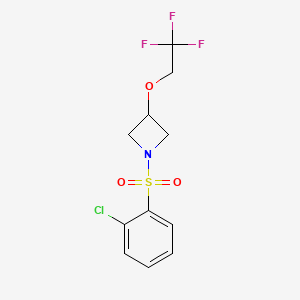

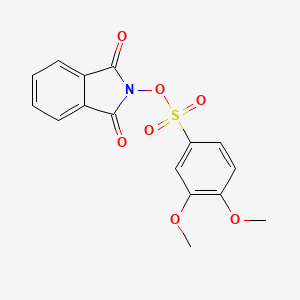

1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

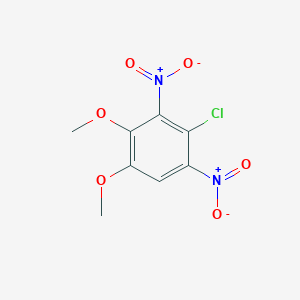

The compound 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemically synthesized molecule that is likely to be of interest due to its unique structure, which includes an azetidine ring, a sulfonyl group, and a trifluoroethoxy group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related structures, such as azetidines and sulfonium salts, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing rings, can be achieved through cyclization reactions. For instance, arylglycine derivatives can be cyclized to azetidines using (2-bromoethyl)sulfonium triflate, as described in a high-yielding reaction with a broad scope . This suggests that similar sulfonium salts could potentially be used to synthesize the azetidine core of the target compound. Additionally, the synthesis of mono-fluorinated cyclopropanes and aziridines using α-fluorovinyl diphenyl sulfonium salt indicates the utility of sulfonium salts in the synthesis of small, functionalized ring systems .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a strained four-membered ring, which can impart unique reactivity to the molecule. The presence of a sulfonyl group, as in the target compound, would likely contribute to the electron-withdrawing character and could affect the reactivity of the azetidine ring. The trifluoroethoxy group would add to the molecule's lipophilicity and could influence its physical properties, such as boiling point and solubility .

Chemical Reactions Analysis

Azetidines are known to participate in various chemical reactions due to their strained ring system. The presence of a sulfonyl group could make the azetidine more susceptible to nucleophilic attacks, potentially opening the ring or facilitating substitution reactions. The papers provided do not directly address the reactivity of such a specific compound, but the ring-opening polymerization (ROP) of N-sulfonyl aziridines to form polyaziridines indicates that azetidine rings can be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar structures. The trifluoroethoxy group is likely to increase the hydrophobicity of the molecule and could affect its volatility. The sulfonyl group could increase the compound's acidity and contribute to its solubility in polar solvents. The azetidine ring's strain could affect the compound's stability and reactivity, making it a potential intermediate in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Azetidine derivatives, including those related to the specified compound, are utilized in synthetic chemistry for the construction of complex molecules due to their unique reactivity patterns. For instance, the aza-Payne rearrangement of N-activated 2-aziridinemethanols to epoxy sulfonamides demonstrates the utility of these compounds in synthesizing optically active amino alcohols, showcasing their role in the development of chiral building blocks for further chemical synthesis (Ibuka, 1998). Similarly, the efficient synthesis of azetidines using (2-bromoethyl)sulfonium triflate under mild conditions highlights the versatility of azetidine scaffolds in accessing a broad range of structurally diverse molecules (Fritz et al., 2012).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, azetidine derivatives are explored for their potential as drug candidates. The synthesis and evaluation of sulfonylimino and alkylimino azetidine derivatives through copper-catalyzed multicomponent reactions demonstrate their potential in drug discovery, providing a platform for the development of novel therapeutics (Xu et al., 2007). Moreover, the study of densely functionalized 2-methylideneazetidines as antibacterials reveals the antimicrobial potential of azetidine derivatives, suggesting their application in addressing resistance issues in Gram-positive bacteria (Petrillo et al., 2021).

Materials Science

In materials science, azetidine derivatives are investigated for their polymerization behavior. The anionic ring-opening polymerization of N-sulfonyl azetidines to form poly(N-sulfonylazetidine)s indicates the potential of these compounds in creating novel polymeric materials with specific properties, which could be applicable in various industrial and technological applications (Rowe et al., 2019).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKKJBFVSHGKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522929.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)